molecular formula C9H9ClO3 B2438256 Methyl 4-(chloromethoxy)benzoate CAS No. 135922-45-1

Methyl 4-(chloromethoxy)benzoate

Cat. No.: B2438256
CAS No.: 135922-45-1
M. Wt: 200.62
InChI Key: YGBBVPZZKYTLQP-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethoxy)benzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chloromethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

Methyl 4-(chloromethoxy)benzoate is a type of organic compound

Mode of Action

It is known that methyl 4-chlorobenzoate, a similar compound, undergoes room temperature pd-mediated hydrodehalogenation with kf and polymethylhydrosiloxane (pmhs) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .

Biochemical Pathways

It is known that methyl benzoate, a related compound, is involved in the biosynthesis of floral scent in some plants . The emission of methyl benzoate is flower-specific and developmentally regulated . The genes associated with methyl benzoate biosynthesis exhibited flower-specific or flower-preferential expression that was developmentally regulated .

Pharmacokinetics

It is known that methyl 3,4-dihydroxybenzoate (mdhb), a similar compound, has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB is 23% . MDHB is rapidly distributed to all organs without long-term accumulation .

Result of Action

It is known that methyl 4-chlorobenzoate undergoes room temperature pd-mediated hydrodehalogenation with kf and polymethylhydrosiloxane (pmhs) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .

Action Environment

It is known that methyl benzoate, a related compound, is a promising, environmentally safe insecticide . It has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(chloromethoxy)benzoate can be synthesized through several methods. One common method involves the reaction of methyl 4-hydroxybenzoate with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chloromethoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(chloromethoxy)benzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products like 4-(aminomethoxy)benzoate or 4-(thiomethoxy)benzoate.

    Hydrolysis: 4-(chloromethoxy)benzoic acid.

    Reduction: 4-(hydroxymethoxy)benzoate.

Scientific Research Applications

Methyl 4-(chloromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the chloromethoxy group and is used as a preservative in cosmetics and pharmaceuticals.

    Methyl 4-chlorobenzoate: Contains a chlorine atom directly attached to the benzene ring instead of a chloromethoxy group.

    Methyl 4-methoxybenzoate: Has a methoxy group instead of a chloromethoxy group.

Uniqueness

Methyl 4-(chloromethoxy)benzoate is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

methyl 4-(chloromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-9(11)7-2-4-8(5-3-7)13-6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBBVPZZKYTLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135922-45-1
Record name methyl 4-(chloromethoxy)benzoate
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